Chemical structure and properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one
Chemical structure and properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, elucidates the underlying reaction mechanism, and explores its current and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
3-(Dimethylamino)-1-phenyl-2-propen-1-one, also known as 3-(dimethylamino)acrylophenone, is a carbonyl compound belonging to the chalcone family.[1][2] Chalcones are characterized by a 1,3-diaryl-2-propen-1-one scaffold and are prevalent in various natural products, including fruits and vegetables.[3] The simple and adaptable chemistry of chalcone derivatives has made them a subject of extensive research, leading to a wide array of biological activities and making them promising candidates for drug design.[4][5]
The unique structure of 3-(Dimethylamino)-1-phenyl-2-propen-1-one, featuring an α,β-unsaturated carbonyl system and a dimethylamino group, renders it a valuable building block in organic synthesis.[6] It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[6][7] This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications, to support and inform the scientific community.
Chemical Structure and Nomenclature
The chemical structure of 3-(Dimethylamino)-1-phenyl-2-propen-1-one consists of a phenyl group attached to a carbonyl carbon, which is part of a propenone chain. A dimethylamino group is substituted at the third carbon of this chain. The molecule exists as trans and cis isomers, with the trans isomer being the more thermodynamically stable form.[3]
Systematic (IUPAC) Name: 3-(dimethylamino)-1-phenylprop-2-en-1-one[8]
Common Synonyms:
-
3-(Dimethylamino)acrylophenone[9]
-
(2E)-3-(dimethylamino)-1-phenyl-2-propen-1-one[10]
-
(E)-3-Dimethylamino-1-phenyl-propenone[2]
The structure is often depicted with the phenyl ring attached to the carbonyl group designated as the A ring, and the dimethylamino-substituted vinyl group as part of the B-ring precursor in chalcone synthesis.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-(Dimethylamino)-1-phenyl-2-propen-1-one is crucial for its application in research and synthesis.
Physicochemical Properties
The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [2][8] |
| Molecular Weight | 175.23 g/mol | [2][8] |
| Appearance | White to Yellow to Green powder to crystal | [9][11] |
| Melting Point | 91-93 °C | |
| Boiling Point | 260.0 ± 32.0 °C at 760 mmHg | |
| Solubility | Soluble in Methanol | [9] |
| Maximum UV Absorption | 325 nm | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl ring, the vinyl protons of the propenone backbone, and the methyl protons of the dimethylamino group. Representative chemical shifts for a related chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, show signals for the dimethylamino protons around 3.05 ppm (singlet, 6H) and vinyl protons as doublets around 7.4 ppm and 7.83 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum is equally informative, with signals corresponding to the carbonyl carbon, the carbons of the phenyl ring, the vinylic carbons, and the methyl carbons of the dimethylamino group. For a similar chalcone, the carbonyl carbon appears around 190.6 ppm, and the dimethylamino carbons at approximately 40.1 ppm.[12]
The IR spectrum of 3-(Dimethylamino)-1-phenyl-2-propen-1-one displays characteristic absorption bands that confirm its functional groups. Key peaks for a similar chalcone include a strong C=O stretching vibration around 1661 cm⁻¹, a C=C stretching vibration around 1599 cm⁻¹, and a C-N stretching vibration around 1313 cm⁻¹.[13]
Mass spectrometry confirms the molecular weight of the compound. For 3-(Dimethylamino)-1-phenyl-2-propen-1-one, the molecular ion peak (M⁺) would be observed at an m/z of 175.[8]
Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one
The most common and efficient method for synthesizing 3-(Dimethylamino)-1-phenyl-2-propen-1-one is through a condensation reaction.
Synthetic Pathway Overview
The synthesis involves the reaction of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a variation of the Claisen-Schmidt condensation, which is a widely used method for preparing chalcones by reacting an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst.[4][14][15]
Caption: Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.
Detailed Experimental Protocol
This protocol is based on a well-established procedure with a high yield.[1]
Materials:
-
Acetophenone
-
N,N-dimethylformamide dimethyl acetal
-
Xylene (solvent)
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 100 mL dry round-bottomed flask, add acetophenone (1.08 g, 9 mmol) and N,N-dimethylformamide dimethyl acetal (3.9 mL, 30 mmol) to 30 mL of xylene.[1]
-
Reflux: Heat the reaction mixture to reflux at 140 °C for 12 hours.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Solvent Removal: Once the reaction is complete, remove the solvent by distillation under reduced pressure.[1]
-
Purification: Purify the resulting crude product by flash column chromatography to obtain 3-(dimethylamino)-1-phenyl-2-propen-1-one as a light yellow solid.[1] A typical yield is around 97%.[1]
Rationale for Experimental Choices:
-
Solvent: Xylene is chosen as the solvent due to its high boiling point, which is suitable for the reflux conditions required for this reaction.
-
Excess Reagent: An excess of N,N-dimethylformamide dimethyl acetal is used to drive the reaction to completion.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high-purity final product.
Applications in Research and Development
3-(Dimethylamino)-1-phenyl-2-propen-1-one is a versatile building block with numerous applications in organic synthesis and medicinal chemistry.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[6][7] Its reactive α,β-unsaturated ketone moiety allows for various transformations, including Michael additions and cycloadditions. It is also used in the synthesis of dyes and pigments.[6][7]
Medicinal Chemistry and Drug Development
Chalcone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[16] The structural simplicity and ease of modification of chalcones make them an attractive scaffold for the design and development of new therapeutic agents.[3][5] While 3-(Dimethylamino)-1-phenyl-2-propen-1-one itself is not a drug, it is a valuable precursor for creating libraries of chalcone-based compounds for biological screening.[16][17] For instance, it can be a starting material for synthesizing amide-linked chalcone derivatives, which have shown promise as antiproliferative agents.[17]
Caption: Applications of 3-(Dimethylamino)-1-phenyl-2-propen-1-one.
Conclusion
3-(Dimethylamino)-1-phenyl-2-propen-1-one is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in various synthetic pathways. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and applications. The straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for researchers in organic chemistry and drug discovery. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like 3-(Dimethylamino)-1-phenyl-2-propen-1-one in the development of new and effective drugs is poised to increase.
References
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S. L. de S. Gonçalves, M. V. N. de Souza. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. Retrieved from [Link]
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A. A. F. F. Fathi, et al. (2025, June 5). Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. PMC. Retrieved from [Link]
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A. Djemoui, et al. (2025, February 1). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Retrieved from [Link]
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PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2016, October 2). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Retrieved from [Link]
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